2-Bromo-3-fluoro-5-hydroxybenzonitrile
Description
Properties
IUPAC Name |
2-bromo-3-fluoro-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-4(3-10)1-5(11)2-6(7)9/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKDUFUURAVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-3-fluoro-5-hydroxybenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrFNO, featuring a benzene ring substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a cyano group. The presence of these functional groups contributes to its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzonitrile have shown inhibitory effects against various bacterial strains, suggesting that the compound may possess similar activity. A study reported that certain benzonitrile derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound is supported by studies indicating that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, analogs with halogen substitutions have been associated with increased antiproliferative activity against various cancer cell lines. In particular, the presence of a hydroxyl group has been linked to enhanced cytotoxicity through mechanisms such as the induction of oxidative stress and disruption of cellular signaling pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | TBD | Induction of apoptosis |
| Derivative A | HeLa (cervical cancer) | TBD | Inhibition of tubulin polymerization |
| Derivative B | A549 (lung cancer) | TBD | Oxidative stress induction |
Case Study 1: Anticancer Activity Assessment
In a recent study, the anticancer effects of this compound were evaluated in vitro using various human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of many known chemotherapeutics. The study highlighted the compound's ability to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of structurally related compounds. It was found that certain derivatives demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli. The study suggested that the introduction of halogen atoms significantly enhances the antimicrobial activity compared to their non-halogenated counterparts.
Scientific Research Applications
Overview
2-Bromo-3-fluoro-5-hydroxybenzonitrile is a compound that exhibits significant potential in various scientific and pharmaceutical applications. Its unique chemical structure allows it to interact with biological systems and participate in synthetic pathways for the development of therapeutic agents.
Scientific Research Applications
1. Pharmaceutical Development
This compound has been identified as a useful intermediate in the synthesis of compounds targeting hypoxia-inducible factors (HIFs), particularly HIF-2α. This pathway is crucial in cancer biology, as HIFs play a role in tumor growth and metastasis. The compound's derivatives are being investigated for their efficacy in treating various cancers, including renal cell carcinoma, glioblastoma, and neuroblastoma .
2. Mechanism of Action
Research indicates that compounds derived from this compound can inhibit HIF-2α activity, which is implicated in the progression of several malignancies. Studies have shown that these inhibitors can lead to tumor size reduction and regression in xenograft models of cancer . This makes them promising candidates for further clinical development.
3. Synthesis of Other Chemical Entities
The compound serves as a precursor for synthesizing other fluorinated benzonitriles and related structures, which are valuable in medicinal chemistry. Its bromine and fluorine substituents facilitate further chemical modifications, allowing for the creation of diverse chemical libraries aimed at drug discovery .
Case Studies
Case Study 1: HIF-2α Inhibition in Cancer Therapy
A study published in a patent application detailed the synthesis of a series of compounds based on this compound that demonstrated potent inhibition of HIF-2α. These compounds were tested in vitro and in vivo, showing significant antitumor activity against renal cell carcinoma cell lines and xenograft models. The results indicated a correlation between compound dosage and tumor regression, highlighting the therapeutic potential of this compound class .
Case Study 2: Synthesis Pathways
Research has also focused on optimizing synthetic routes to produce this compound efficiently. Various methods have been explored, including halogenation and nitration processes that yield high purity and yield rates suitable for industrial applications. These advancements are crucial for scaling up production for pharmaceutical use .
Data Tables
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO)
- Structural Differences : Lacks fluorine and has hydroxyl at position 2 instead of 4.
- Synthesis: Prepared via bromination of o-cyanophenol or cobalt-catalyzed conversion of aldoximes .
- Hydrogen Bonding : Forms infinite 1D chains via O–H⋯N interactions (O⋯N distance: ~2.80 Å), similar to the target compound but with distinct packing due to hydroxyl positioning .
- Applications : Used in antiretroviral and anticancer agents, highlighting the role of nitrile and hydroxyl groups in bioactivity .
5-Bromo-3-fluoro-2-hydroxybenzonitrile (C₇H₃BrFNO)
5-Bromo-2-hydroxy-3-methylbenzonitrile (C₈H₆BrNO)
3-Acetyl-5-bromo-2-hydroxybenzonitrile (C₉H₆BrNO₂)
- Structural Differences : Features an acetyl group at position 3 instead of fluorine.
- Reactivity : The acetyl group introduces a ketone functional site, enabling nucleophilic additions (e.g., Grignard reactions) absent in the target compound .
- Bioactivity : Demonstrated in synthetic routes for kinase inhibitors, indicating acetyl’s role in modulating electronic profiles for target binding .
Comparative Data Table
Key Research Findings
Positional Isomerism : Hydroxyl group placement (positions 2 vs. 5) significantly impacts hydrogen-bonding networks and solubility. For example, 5-Bromo-2-hydroxybenzonitrile forms stronger intermolecular O–H⋯N bonds than predicted for the target compound due to proximity of hydroxyl and nitrile groups .
Halogen Effects : Fluorine’s electronegativity in the target compound enhances metabolic stability compared to methyl or acetyl substituents, which may improve pharmacokinetics in drug candidates .
Synthetic Flexibility : Bromine at position 2 (target) vs. 5 (analogues) allows divergent reactivity in cross-coupling reactions, enabling tailored derivatization for specific targets .
Preparation Methods
Halogenation and Fluorination
Bromination : Bromine or brominating agents such as N-bromo-succinimide (NBS), copper bromide, hydrogen bromide, and bromine chloride are used to introduce the bromine atom selectively at the 2-position of the aromatic ring. Catalysts include iron salts (Fe, FeCl3, FeBr3) or mineral acids like sulfuric acid or organic acids such as acetic acid to facilitate electrophilic aromatic substitution under mild conditions.
Fluorination : Fluorine substitution at the 3-position is typically achieved by nucleophilic aromatic substitution using fluoride sources like potassium fluoride (KF) under controlled temperatures. Reaction temperatures are often kept low (sometimes below -30°C) to control selectivity and yield.
Solvents : Common solvents include tetrahydrofuran (THF), methanol, dimethylformamide (DMF), acetonitrile, and toluene. Mixtures such as THF/methanol have been reported to optimize reaction rates and yields.
Hydroxylation
- Hydroxylation at the 5-position is introduced via phenol formation, often through controlled oxidation or substitution reactions using hydroxide sources. The presence of electron-withdrawing groups (fluoro, bromo, nitrile) influences reactivity and regioselectivity.
Detailed Process Description from Patent Literature
A relevant patent (US20220119345A1) describes a process for preparing related fluorobenzonitrile compounds involving:
- Reaction of precursors in an organic solvent mixture (e.g., THF and methanol) at temperatures ranging from about 5°C to 40°C.
- Use of inorganic bases such as cesium carbonate or potassium carbonate to facilitate substitution reactions.
- Purification steps including crystallization from solvent mixtures like methyl tert-butyl ether and n-heptane to obtain high purity compounds with good yield.
This process emphasizes cost-effectiveness and scalability for commercial production, highlighting the importance of solvent choice, temperature control, and base selection.
Comparative Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Bromination | Bromine, NBS, CuBr2, Fe/FeCl3/FeBr3 | Acetic acid, sulfuric acid | Ambient to 100°C | Catalysts enhance regioselectivity |
| Fluorination | Potassium fluoride (KF) | THF, methanol, DMF, acetonitrile | -30°C to 40°C | Low temp controls substitution pattern |
| Hydroxylation | Hydroxide sources or oxidation agents | Aqueous or organic solvents | Ambient to mild heating | Electron-withdrawing substituents affect reactivity |
| Purification | Crystallization | Methyl tert-butyl ether, n-heptane | Ambient | Improves purity and yield |
Research Findings and Notes
Selectivity and Yield : The combination of bromination and fluorination under mild conditions with appropriate catalysts and bases results in high regioselectivity, minimizing by-products.
Scalability : The described methods are suitable for large-scale synthesis due to the use of inexpensive reagents, mild reaction conditions, and straightforward purification protocols.
Environmental and Safety Considerations : Use of less hazardous solvents (e.g., 2-methyltetrahydrofuran) and controlled temperature conditions reduces environmental impact and improves safety in industrial settings.
Alternative Routes : While direct halogenation and fluorination are common, some methods explore the use of protected intermediates or multi-step sequences involving diazotization or metal-catalyzed cross-coupling to improve yields or selectivity.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Choice | Impact on Synthesis |
|---|---|---|
| Brominating Agent | Bromine, NBS, CuBr2 | High regioselectivity for 2-position |
| Fluoride Source | Potassium fluoride (KF) | Efficient fluorination at 3-position |
| Catalyst | Fe salts, sulfuric acid, acetic acid | Enhanced electrophilic substitution |
| Solvent | THF, methanol, DMF, acetonitrile, toluene | Solubility and reaction rate optimization |
| Base | Cesium carbonate, potassium carbonate | Facilitates substitution reactions |
| Temperature | 5°C to 40°C (fluorination); ambient to 100°C (bromination) | Controls reaction rate and selectivity |
| Purification | Crystallization from methyl tert-butyl ether/n-heptane | High purity and yield |
Q & A
Q. What role do halogenated benzonitriles play in designing bioactive molecules (e.g., kinase inhibitors)?
Data Contradiction & Optimization
Q. How should researchers address discrepancies in reported melting points or stability for halogenated benzonitriles?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Recrystallization in polar solvents (e.g., ethanol/water) standardizes melting points. Stability studies (TGA/DSC) under inert atmospheres are critical; for example, 2-bromo-5-(trifluoromethyl)benzonitrile requires anhydrous storage to prevent hydrolysis .
Q. What experimental adjustments improve yields in SNAr reactions involving nitriles with multiple electron-withdrawing groups?
- Methodological Answer : Activating agents like K₂CO₃ in DMF enhance nucleophilic displacement. Microwave-assisted synthesis reduces reaction times for sluggish steps (e.g., 5-bromo-2-fluorophenylacetic acid synthesis). Monitoring by LC-MS ensures intermediate stability .
Safety & Handling
Q. What precautions are necessary when handling bromo-fluoro benzonitriles due to their reactivity?
- Methodological Answer : Use gloveboxes for moisture-sensitive compounds (e.g., 2-bromo-3-trifluoromethylbenzonitrile). Hydroxyl-containing derivatives (e.g., 2-bromo-5-hydroxybenzaldehyde) may release HBr under heat; neutralization traps and fume hoods are mandatory .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
